molecular formula C22H23N3O7 B11596187 5'-Allyl 3'-ethyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

5'-Allyl 3'-ethyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11596187
M. Wt: 441.4 g/mol
InChI Key: ZXDXIRCEHKWLHJ-UHFFFAOYSA-N
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Description

3’-ETHYL 5’-PROP-2-EN-1-YL 2’-AMINO-1-(CARBAMOYLMETHYL)-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-ETHYL 5’-PROP-2-EN-1-YL 2’-AMINO-1-(CARBAMOYLMETHYL)-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Construction of the Pyran Ring: The pyran ring is formed via a cyclization reaction, often involving a Michael addition followed by an intramolecular aldol condensation.

    Spiro Compound Formation: The spiro linkage is introduced through a nucleophilic substitution reaction, where the indole and pyran rings are connected via a single carbon atom.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes:

    Catalysts: Using catalysts such as Lewis acids to facilitate the cyclization reactions.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Adjusting temperature and pressure to optimize reaction kinetics and thermodynamics.

Chemical Reactions Analysis

Types of Reactions

3’-ETHYL 5’-PROP-2-EN-1-YL 2’-AMINO-1-(CARBAMOYLMETHYL)-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the indole or pyran rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3’-ETHYL 5’-PROP-2-EN-1-YL 2’-AMINO-1-(CARBAMOYLMETHYL)-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It can be used in studies to understand the interaction of spiro compounds with biological macromolecules.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 3’-ETHYL 5’-PROP-2-EN-1-YL 2’-AMINO-1-(CARBAMOYLMETHYL)-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole and pyran rings can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-pyran] Derivatives: These compounds share the spiro linkage and have similar structural features.

    Indole Derivatives: Compounds containing the indole ring, which is known for its biological activity.

    Pyran Derivatives: Compounds with the pyran ring, often used in medicinal chemistry.

Uniqueness

3’-ETHYL 5’-PROP-2-EN-1-YL 2’-AMINO-1-(CARBAMOYLMETHYL)-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE: stands out due to its unique combination of indole and pyran rings, along with the spiro linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H23N3O7

Molecular Weight

441.4 g/mol

IUPAC Name

3-O'-ethyl 5-O'-prop-2-enyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-methyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C22H23N3O7/c1-4-10-31-19(27)16-12(3)32-18(24)17(20(28)30-5-2)22(16)13-8-6-7-9-14(13)25(21(22)29)11-15(23)26/h4,6-9H,1,5,10-11,24H2,2-3H3,(H2,23,26)

InChI Key

ZXDXIRCEHKWLHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC(=O)N)C(=O)OCC=C)C)N

Origin of Product

United States

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